4-(Isopentyloxy)picolinimidamide hydrochloride

Catalog No.
S12319001
CAS No.
1179360-76-9
M.F
C11H18ClN3O
M. Wt
243.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Isopentyloxy)picolinimidamide hydrochloride

CAS Number

1179360-76-9

Product Name

4-(Isopentyloxy)picolinimidamide hydrochloride

IUPAC Name

4-(3-methylbutoxy)pyridine-2-carboximidamide;hydrochloride

Molecular Formula

C11H18ClN3O

Molecular Weight

243.73 g/mol

InChI

InChI=1S/C11H17N3O.ClH/c1-8(2)4-6-15-9-3-5-14-10(7-9)11(12)13;/h3,5,7-8H,4,6H2,1-2H3,(H3,12,13);1H

InChI Key

ATNLCDPFPKPLLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=NC=C1)C(=N)N.Cl

4-(Isopentyloxy)picolinimidamide hydrochloride (CAS 1179360-76-9) is a highly functionalized amidine building block widely utilized in the synthesis of complex nitrogenous heterocycles, such as pyrimidines, triazines, and thiadiazoles. Structurally, it features a pyridine core substituted with a bulky, lipophilic isopentyloxy group at the 4-position, and a reactive carboximidamide moiety at the 2-position, stabilized as a hydrochloride salt. In pharmaceutical procurement and medicinal chemistry, this specific compound is prioritized when downstream active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and anti-infective agents—require precise tuning of steric bulk and lipophilicity to optimize target binding and membrane permeability. The hydrochloride salt form ensures extended shelf-life and resistance to hydrolysis, making it a robust precursor for both bench-scale discovery and scale-up manufacturing workflows [1].

Research Fit

1

Branched alkoxy substitution for nickel-catalyzed cross-coupling ligand libraries

2

Differentiated lipophilicity for agrochemical partitioning and herbicide candidate screening

3

Microwave-accessible synthesis supports rapid scale-up from milligram to gram quantities

Generic substitution with unsubstituted picolinimidamide or short-chain alkoxy analogs (such as methoxy or ethoxy derivatives) fundamentally alters the physicochemical trajectory of the final synthesized molecule. Short-chain analogs fail to provide the necessary hydrophobic interactions and steric shielding required for optimal binding in deep lipophilic pockets of target proteins, often resulting in a drastic drop in downstream efficacy. Furthermore, substituting with highly branched, acid-sensitive analogs like 4-(tert-butoxy)picolinimidamide introduces severe process limitations, as the tert-butyl ether is prone to rapid cleavage during the strongly acidic conditions frequently employed in amidine cyclization protocols. Procuring the exact isopentyloxy derivative ensures the structural integrity of the ether linkage during harsh synthesis steps while delivering the precise lipophilicity needed for advanced drug candidates [1].

Substitution Risk

Target Feature
Substitution Risk
Branched isopentyloxy chain with steric bulk at 4-position
Linear pentyloxy or unsubstituted analogs may alter ligand-metal coordination geometry and catalytic turnover
Computed LogP ~2.2 from branched alkyl ether
Replacing with less lipophilic analogs can shift partitioning behavior and confound agrochemical screening results
Microwave-optimized synthesis (>80% yield, 45 min) with high regioselectivity
Alternative analogs may require different synthesis conditions, affecting batch consistency and delivery timelines

Ether Linkage Stability Under Acidic Cyclization Conditions

During the synthesis of pyrimidine and triazine cores, amidines are frequently subjected to strongly acidic conditions (e.g., TFA or HCl/EtOH at elevated temperatures). The isopentyloxy group in 4-(Isopentyloxy)picolinimidamide hydrochloride exhibits robust stability under these conditions, whereas the closely related tert-butoxy analog undergoes rapid dealkylation to yield the undesired 4-hydroxypyridine byproduct. This stability eliminates the need for late-stage re-alkylation steps, directly improving overall synthetic yield and process efficiency [1].

Evidence DimensionEther linkage retention rate
Target Compound Data>95% retention
Comparator Or Baseline4-(tert-butoxy)picolinimidamide hydrochloride (<20% retention)
Quantified Difference>75% higher retention of the alkoxy group
ConditionsNeat TFA or 2M HCl in EtOH at 80°C for 4 hours

Ensures high yields of the desired alkoxy-substituted heterocycle without requiring costly and time-consuming late-stage synthetic corrections.

Lipophilicity shift
Class-level inference
Target LogP 2.21 vs unsubstituted picolinimidamide (estimated ~0–0.5)
ΔLogP ≈ +1.7 to +2.7 relative to unsubstituted parent
Branching effect reduced rotatable bond count vs linear pentyloxy analog
Reported LogP supports partitioning context; data to verify
Computed values from vendor databases; experimental LogP not independently confirmed

Precursor Solubility in Polar Aprotic Solvents

For high-throughput library generation and scale-up coupling reactions, precursor solubility in polar aprotic solvents like DMA and DMF is critical. The branched aliphatic chain of the isopentyloxy group disrupts crystal lattice packing compared to rigid or unsubstituted analogs. Consequently, 4-(Isopentyloxy)picolinimidamide hydrochloride demonstrates significantly higher solubility in standard coupling solvents than unsubstituted picolinimidamide or planar phenoxy derivatives, facilitating higher concentration reactions and improved kinetic profiles [1].

Evidence DimensionSolubility in DMF/DMA at 25°C
Target Compound Data>150 mg/mL
Comparator Or BaselineUnsubstituted picolinimidamide hydrochloride (<50 mg/mL)
Quantified Difference>3-fold increase in solubility
ConditionsStandard dissolution in anhydrous DMF/DMA at 25°C

Allows for higher concentration reaction setups, improving throughput and reducing solvent waste in industrial synthesis workflows.

Synthesis efficiency
Class-level inference
Microwave: yield >80%, 45 min, regioselectivity >95%
~16× faster vs conventional thermal (10–14 h)
Regioselectivity maintained >95% for C4 substitution
Supports procurement-scale synthesis context; method transfer requires validation
Vendor-reported conditions; reproducibility may vary with equipment and scale

Downstream Lipophilicity and Membrane Permeability Tuning

The selection of the alkoxy substituent on the picolinimidamide precursor directly dictates the lipophilicity (logP) of the resulting API. The isopentyloxy group contributes significantly more to the overall logP than a standard methoxy group. This enhancement is frequently required to achieve optimal passive membrane permeability and to effectively occupy hydrophobic pockets in target kinases (e.g., LRRK2 or EGFR). Procuring the isopentyloxy building block allows chemists to hit precise physicochemical property targets that smaller alkoxy groups cannot achieve [1].

Evidence DimensionCalculated logP (cLogP) contribution to downstream scaffold
Target Compound Data+2.0 to +2.5 logP units
Comparator Or Baseline4-methoxypicolinimidamide (+0.2 to +0.5 logP units)
Quantified DifferenceIncrease of ~1.8 to 2.0 logP units
ConditionsStandard chemoinformatics property calculation for substituted pyridine rings

Provides the necessary lipophilic bulk to optimize cell membrane penetration and target binding affinity in drug discovery programs.

Structural similarity
Supporting evidence
Tanimoto similarity: 0.81 vs 4-(pentyloxy) analog, 0.74 vs unsubstituted picolinimidamide
Similarity gap 0.19–0.26 relative to closest analogs
0.91 with N-Hydroxy-5-methoxypicolinimidamide (different substitution pattern)
Supports analog differentiation; cannot be assumed functionally identical in assays
2D fingerprint similarity; biological or catalytic relevance requires experimental confirmation

Metabolic Stability of the Alkoxy Substituent

In the development of orally bioavailable compounds, the metabolic stability of ether linkages is a major concern. Short-chain straight alkoxy groups (like methoxy or ethoxy) are highly susceptible to oxidative O-dealkylation by hepatic cytochrome P450 enzymes. The steric hindrance provided by the branched isopentyl chain in derivatives of 4-(Isopentyloxy)picolinimidamide significantly reduces the rate of this metabolic cleavage, resulting in longer half-lives in human liver microsome (HLM) assays compared to their unbranched counterparts [1].

Evidence DimensionResistance to CYP450-mediated O-dealkylation (HLM half-life)
Target Compound DataExtended half-life (t1/2 > 60 min for typical downstream derivatives)
Comparator Or BaselineMethoxy/ethoxy derivatives (t1/2 < 20 min)
Quantified Difference>3-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assay, 37°C, with NADPH

Crucial for selecting building blocks that will yield drug candidates with viable pharmacokinetic profiles and reduced clearance rates.

Synthesis of Lipophilic Kinase Inhibitors

4-(Isopentyloxy)picolinimidamide hydrochloride is the preferred precursor for constructing pyrimidine- or triazine-based kinase inhibitors (e.g., targeting LRRK2 or EGFR) where the bulky isopentyloxy group is specifically required to occupy deep hydrophobic pockets in the kinase hinge region while resisting metabolic degradation [1].

Development of Anti-Infective and Macrofilaricidal Agents

Utilized in the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines and related heterocycles, where the enhanced logP provided by the isopentyloxy group is critical for penetrating the thick cell walls or membranes of parasitic organisms [2].

High-Throughput Combinatorial Library Synthesis

Due to its superior solubility in polar aprotic solvents (DMF/DMA) and high stability under acidic cyclization conditions, this compound is an ideal amidine building block for automated, array-based synthesis of diverse heterocyclic libraries without the risk of ether cleavage [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ni-catalyzed cross-coupling ligand screening
Branched alkoxy ligand structure
Catalytic turnover vs linear-chain analogs
Agrochemical lead optimization
Lipophilic alkoxy substitution
Foliar partitioning and herbicide selectivity assays
Chromatographic reference standard
Defined LogP/TPSA profile
Retention time consistency and ionization efficiency

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

243.1138399 g/mol

Monoisotopic Mass

243.1138399 g/mol

Heavy Atom Count

16

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